Positional Isomer Differentiation: 3-Amino vs. 4-Amino Substitution in N-(4,5-Dimethylthiazol-2-yl)benzamide
The 4-amino positional isomer (CAS 851202-68-1) is explicitly claimed in EP1803455A1 as an adenosine A₂A receptor antagonist with binding affinity (Kᵢ) below 5 µM [1]. The 3-amino isomer (target compound, CAS 1018501-10-4) is structurally distinct in the position of the hydrogen-bond-donating amino group and is not disclosed in the same patent, indicating that the substitution position—not merely the presence of an amino group—determines A₂A target engagement [1]. This positional specificity renders the two isomers non-interchangeable for any research program targeting adenosine receptors or requiring defined pharmacophore geometry.
| Evidence Dimension | Adenosine A₂A receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not specifically claimed in A₂A patent (3-amino substitution); target engagement undefined |
| Comparator Or Baseline | 4-Amino-N-(4,5-dimethylthiazol-2-yl)-benzamide (CAS 851202-68-1): Kᵢ ≤ 5 µM (patent claim range) |
| Quantified Difference | Qualitative differentiation: 4-amino isomer is a claimed A₂A ligand; 3-amino isomer is structurally distinct and not included in the same patent claims |
| Conditions | Patent claim EP1803455A1; in vitro A₂A receptor binding assay |
Why This Matters
For research groups investigating adenosine A₂A receptor pharmacology, the 3-amino isomer offers a structurally distinct probe with unexplored selectivity that cannot be substituted by the 4-amino analog, enabling genuine SAR expansion rather than redundant testing.
- [1] European Patent EP1803455A1. (2007). N-thiazol-2-yl-benzamide derivatives. Claim: 'compounds of the invention are A₂A receptor antagonists having a human A₂A binding affinity (Kᵢ) of 5 µM or less.' View Source
